(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
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Overview
Description
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a naphthyl group, a fluorophenyl group, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,7-dimethoxy-1-naphthaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate is then reacted with thiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and purification methods would be tailored to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is unique due to the presence of both the naphthyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these groups within the thiazolidinone framework enhances its potential for diverse applications and interactions.
Properties
Molecular Formula |
C22H17FN2O3S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(5E)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17FN2O3S/c1-27-16-9-3-13-4-10-19(28-2)18(17(13)11-16)12-20-21(26)25-22(29-20)24-15-7-5-14(23)6-8-15/h3-12H,1-2H3,(H,24,25,26)/b20-12+ |
InChI Key |
ODVCYCYWKZSYNZ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=CC(=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)OC |
Origin of Product |
United States |
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